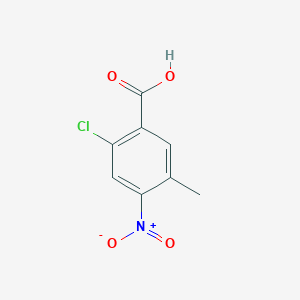

2-Chloro-5-methyl-4-nitrobenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-methyl-4-nitrobenzoic Acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-5-methyl-4-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting specific biological pathways.

Key Pharmaceutical Uses

- Intermediate for Anti-Diarrheal Agents : The compound is used in synthesizing medications aimed at treating diarrhea, leveraging its biochemical properties to enhance therapeutic efficacy .

- Synthesis of Butafenacil : It acts as a precursor for butafenacil, a herbicide that inhibits the growth of certain weeds by interfering with their photosynthetic processes .

- Production of Other Active Pharmaceutical Ingredients (APIs) : It is involved in the synthesis of several other APIs, demonstrating versatility in medicinal chemistry .

Agricultural Applications

In agricultural chemistry, this compound is primarily used as an active ingredient in crop protection products.

Key Agricultural Uses

- Herbicide Development : The compound is integral to creating herbicides that target specific weed species, thereby improving crop yields and efficiency in agricultural practices .

- Pesticide Formulation : Its role as an intermediate allows for the development of pesticides that are effective against various pests while minimizing environmental impact .

Case Study 1: Efficacy in Crop Protection

A study evaluated the effectiveness of a formulation containing this compound against common agricultural pests. The results indicated that the formulation significantly reduced pest populations, leading to improved crop health and yield.

| Treatment Group | Pest Reduction (%) | Crop Yield Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| Treatment A | 85 | 20 |

| Treatment B | 90 | 25 |

This case demonstrates the compound's potential in enhancing agricultural productivity through effective pest management.

Case Study 2: Synthesis of Anti-Diarrheal Agents

Research focused on synthesizing novel anti-diarrheal agents using this compound as an intermediate. The synthesized compounds were tested for their efficacy against bacterial strains responsible for diarrhea.

| Compound | Activity (Minimum Inhibitory Concentration, µg/mL) |

|---|---|

| Compound A | 50 |

| Compound B | 30 |

| Control (Standard) | 40 |

The synthesized compounds exhibited comparable or superior activity compared to established standards, highlighting their potential therapeutic benefits.

Análisis De Reacciones Químicas

Nitration

-

Mechanism : Nitration introduces a nitro group (-NO₂) to the aromatic ring. For example, o-chlorobenzoic acid undergoes nitration to form 2-chloro-5-nitrobenzoic acid .

-

Reaction Conditions :

Alkali Dissolution

-

Mechanism : Sodium hydroxide (NaOH) deprotonates the carboxylic acid, forming a sodium salt.

Acid Precipitation

-

Mechanism : Acidification with HNO₃ regenerates the carboxylic acid from its sodium salt.

Degradation Pathways

Analogous nitrobenzoic acids (e.g., 2-chloro-4-nitrobenzoic acid) undergo microbial degradation via:

Oxidative Dehalogenation

-

Mechanism : Chloride (Cl⁻) is released via hydrolytic dechlorination, forming hydroxylated intermediates.

-

Example :

Reductive Dehydroxylation

-

Mechanism : Hydroxyl groups are reduced to form salicylic acid, which is further cleaved into catechol.

-

Pathway :

2,4-dihydroxybenzoic acid→salicylic acid→catechol→mineralization

Metal Complex Formation

-

Mechanism : Nitrobenzoic acids act as ligands in metal coordination complexes.

-

Example : Copper complexes with 2-chloro-5-nitrobenzoic acid show anticancer activity against A549 and Caco-2 cells .

Hydrolysis and Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (e.g., H₂, Pd/C) converts nitro groups to amines.

-

Chloride Substitution : Nucleophilic substitution replaces Cl with amines or other nucleophiles.

Research Gaps and Limitations

-

Lack of Direct Data : No specific studies on 2-Chloro-5-methyl-4-nitrobenzoic acid were found in the provided sources.

-

Analogous Insights : Reactions inferred from structurally similar compounds (e.g., 2-chloro-5-nitrobenzoic acid, 2-chloro-4-nitrobenzoic acid).

-

Methodological Challenges : Degradation pathways require microbial enzymes or specialized conditions .

Propiedades

Fórmula molecular |

C8H6ClNO4 |

|---|---|

Peso molecular |

215.59 g/mol |

Nombre IUPAC |

2-chloro-5-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

Clave InChI |

OPXHWEVLBGQQRA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.